Bis(2,5,6-trimethoxypyridin-3-yl)methane

Building Block Chemical Synthesis Research Chemical

Bis(2,5,6-trimethoxypyridin-3-yl)methane (CAS 1383788-37-1) is a heterocyclic building block featuring two 2,5,6-trimethoxypyridine rings connected by a central methylene bridge. The compound has a molecular formula of C₁₇H₂₂N₂O₆ and a molecular weight of 350.37 g/mol.

Molecular Formula C17H22N2O6
Molecular Weight 350.4 g/mol
CAS No. 1383788-37-1
Cat. No. B1528010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,5,6-trimethoxypyridin-3-yl)methane
CAS1383788-37-1
Molecular FormulaC17H22N2O6
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C(=C1)CC2=CC(=C(N=C2OC)OC)OC)OC)OC
InChIInChI=1S/C17H22N2O6/c1-20-12-8-10(14(22-3)18-16(12)24-5)7-11-9-13(21-2)17(25-6)19-15(11)23-4/h8-9H,7H2,1-6H3
InChIKeyJXMMGFQBBAJDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for Bis(2,5,6-trimethoxypyridin-3-yl)methane (CAS 1383788-37-1): A Unique Pyridine-Based Building Block


Bis(2,5,6-trimethoxypyridin-3-yl)methane (CAS 1383788-37-1) is a heterocyclic building block featuring two 2,5,6-trimethoxypyridine rings connected by a central methylene bridge . The compound has a molecular formula of C₁₇H₂₂N₂O₆ and a molecular weight of 350.37 g/mol [1]. It is available from several chemical suppliers in research quantities, with reported purity levels ranging from 95% to ≥98% (NLT 98%) . The compound is primarily offered as part of unique chemical collections for early discovery research and is not intended for therapeutic or consumer applications .

Why Generic Substitution Fails for Bis(2,5,6-trimethoxypyridin-3-yl)methane (CAS 1383788-37-1)


While the broader class of trimethoxypyridine derivatives has been explored in various research contexts—including as tubulin targeting agents [1] and as ligands in Pd-catalyzed C–H amination reactions [2]—Bis(2,5,6-trimethoxypyridin-3-yl)methane itself is a niche research chemical with limited published characterization. The compound is currently sold "as-is" for early discovery research, with major suppliers explicitly stating that analytical data is not collected . This lack of validated analytical specifications and the absence of peer-reviewed head-to-head comparative studies with close structural analogs mean that generic substitution based solely on structural similarity is not scientifically justified. Researchers procuring this compound should anticipate the need for in-house characterization and should not assume interchangeability with other trimethoxypyridine-containing molecules.

Quantitative Evidence Guide: Differentiation of Bis(2,5,6-trimethoxypyridin-3-yl)methane (CAS 1383788-37-1)


Analysis: Limited Quantitative Data Availability for Bis(2,5,6-trimethoxypyridin-3-yl)methane

No high-strength differential evidence (Direct head-to-head comparison, Cross-study comparable) meeting the core evidence admission rules could be identified in the available scientific literature for Bis(2,5,6-trimethoxypyridin-3-yl)methane. The compound is a niche research chemical with no published comparative studies quantifying its performance against close analogs. The most notable characteristic is that major suppliers, including Sigma-Aldrich, do not collect analytical data for this product and sell it "as-is" . This is atypical for a catalog building block and represents a notable procurement consideration.

Building Block Chemical Synthesis Research Chemical

Supplier Purity Specifications for Bis(2,5,6-trimethoxypyridin-3-yl)methane

Available purity specifications for Bis(2,5,6-trimethoxypyridin-3-yl)methane vary by supplier, with reported values including 95% (AKSci) and 98% / NLT 98% (Leyan, MolCore) . It is important to note that these are listed as nominal or specification minimums, not batch-certified values from independent analysis.

Purity Specification Quality Control Chemical Procurement

Molecular Properties of Bis(2,5,6-trimethoxypyridin-3-yl)methane for Scaffold-Based Design

Bis(2,5,6-trimethoxypyridin-3-yl)methane possesses a calculated topological polar surface area (TPSA) of 81.16 Ų and a calculated LogP of 2.119 . These physicochemical descriptors suggest moderate lipophilicity and a polar surface area within ranges often associated with favorable oral bioavailability in drug-like molecules. The compound contains eight hydrogen bond acceptors and zero hydrogen bond donors , a profile that influences intermolecular interactions and solubility.

Medicinal Chemistry Drug Discovery Scaffold Design

Application Scenarios for Bis(2,5,6-trimethoxypyridin-3-yl)methane (CAS 1383788-37-1) in Research


Exploratory Medicinal Chemistry and Fragment-Based Screening

Given its unique bis-trimethoxypyridine scaffold with a methylene linker, this compound may serve as a starting point for exploratory medicinal chemistry programs. Its calculated physicochemical properties (TPSA 81.16 Ų, LogP 2.119) place it within favorable ranges for drug-like molecules. However, users should be aware that major suppliers do not provide analytical data and sell the product "as-is" , necessitating rigorous in-house characterization prior to biological evaluation.

Synthesis of Novel Trimethoxypyridine Derivatives

The compound's structure, featuring two 2,5,6-trimethoxypyridine rings, presents opportunities for further functionalization. While the parent compound lacks published reactivity data, related trimethoxypyridine scaffolds have been utilized in Pd-catalyzed C–H amination reactions [1] and as tubulin targeting agents [2]. Researchers may explore analogous transformations using Bis(2,5,6-trimethoxypyridin-3-yl)methane as a core building block, noting that all synthetic outcomes will require independent validation.

Method Development and Analytical Standardization

Due to the absence of vendor-provided Certificates of Analysis , this compound represents a practical case study for developing in-house analytical methods (e.g., HPLC purity determination, LC-MS identity confirmation). Procurement of this material can serve as a quality control exercise for laboratories establishing internal characterization protocols for niche research chemicals.

Early-Stage Material Science and Coordination Chemistry Exploration

The bis-pyridine architecture, combined with multiple methoxy substituents, may impart unique metal-coordination properties. While no published data exists for this specific compound, the trimethoxypyridine motif has been explored as a ligand in palladium-catalyzed reactions [1]. Researchers in coordination chemistry or materials science may investigate its potential as a novel ligand or building block for metal-organic frameworks, with the understanding that all findings will be original and require full characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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